molecular formula C50H78N10O11 B1678017 Nelipepimut-S CAS No. 160212-35-1

Nelipepimut-S

Número de catálogo: B1678017
Número CAS: 160212-35-1
Peso molecular: 995.2 g/mol
Clave InChI: AHOKKYCUWBLDST-QYULHYBRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KIFGSLAFL is a peptide derived from the human HER2 protein, specifically from the amino acid sequence 369-377. This peptide is often used in immunological research, particularly in the context of cancer immunotherapy. It is known for its role in stimulating antigen-specific T cells, making it a valuable tool in the study of immune responses against cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The KIFGSLAFL peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of KIFGSLAFL involves large-scale SPPS. The process is automated to ensure high yield and purity. The peptide is synthesized in reactors where the resin-bound peptide undergoes cycles of amino acid coupling, washing, and deprotection. After synthesis, the peptide is cleaved, purified, and lyophilized for storage and distribution .

Análisis De Reacciones Químicas

Types of Reactions

KIFGSLAFL primarily undergoes peptide bond formation and cleavage reactions. It can also participate in reactions involving its functional groups, such as oxidation of methionine residues or reduction of disulfide bonds if present.

Common Reagents and Conditions

    Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), DIC (N,N’-Diisopropylcarbodiimide)

    Deprotection Reagents: Piperidine for Fmoc removal

    Cleavage Reagents: TFA (Trifluoroacetic acid) for cleaving the peptide from the resin

Major Products

The primary product of these reactions is the KIFGSLAFL peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .

Aplicaciones Científicas De Investigación

Phase I/II Trials

Early-phase clinical trials have demonstrated the safety and immunogenicity of Nelipepimut-S. In a combined analysis of these trials, the vaccine was shown to significantly stimulate HER2-specific immunity, with a recurrence rate of 5.6% in vaccinated patients compared to 14.2% in controls (p=0.04) .

Phase III Trial - PRESENT Study

The Phase III PRESENT study evaluated this compound in patients with early-stage, node-positive breast cancer expressing low to intermediate levels of HER2. Although the study was ultimately discontinued due to futility—showing no significant difference in disease-free survival (DFS) between the treatment and control groups at 16 months —it provided valuable insights into the vaccine's safety profile. The most common adverse events were injection site reactions, which were manageable and similar across treatment arms .

Early-Stage Breast Cancer

This compound has been primarily tested in early-stage breast cancer settings. In trials involving patients with node-positive disease, it was administered post-surgery to prevent recurrence. Despite the overall results indicating no significant benefit in DFS compared to placebo, subset analyses suggested potential advantages when combined with trastuzumab for certain patient populations .

Ductal Carcinoma In Situ (DCIS)

The ongoing VADIS study is investigating the use of this compound in patients with DCIS before definitive surgery. This neo-adjuvant approach aims to assess immune response and safety prior to surgical intervention .

Safety Profile

Across multiple studies, this compound has exhibited a favorable safety profile, with most adverse events being mild and related to injection site reactions such as erythema and induration . No significant cardiac toxicity has been reported, which is particularly relevant given the cardiac risks associated with other HER2-targeted therapies.

Data Summary Table

Study NamePhasePopulationKey FindingsStatus
Phase I/II TrialsI/IIHigh-risk breast cancerRecurrence: 5.6% vs 14.2% (p=0.04)Completed
PRESENT StudyIIINode-positive HER2-lowNo significant DFS difference; study discontinuedDiscontinued
VADIS StudyIIDCIS patientsAssessing immune response pre-surgeryOngoing

Mecanismo De Acción

KIFGSLAFL exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on antigen-presenting cells. This complex is then recognized by CD8+ T cells, leading to the activation and proliferation of antigen-specific cytotoxic T lymphocytes (CTLs). These CTLs can target and kill cancer cells expressing the HER2 antigen .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

KIFGSLAFL is unique due to its specific sequence and its high affinity for MHC class I molecules. This makes it particularly effective in stimulating robust T cell responses. Compared to other peptides like E75 and GP2, KIFGSLAFL has shown promising results in preclinical and clinical studies for cancer immunotherapy .

Actividad Biológica

Nelipepimut-S, also known as E75, is a HER2-derived peptide vaccine primarily investigated for its immunotherapeutic potential in breast cancer. Its biological activity has been evaluated through various clinical trials, demonstrating its ability to stimulate an immune response against HER2-positive tumors. This article explores the biological activity of this compound, focusing on its immunogenicity, safety profile, and clinical efficacy.

Overview of this compound

Mechanism of Action : this compound targets the HER2 protein, which is overexpressed in some breast cancers. The vaccine is designed to elicit a T-cell mediated immune response specifically against HER2-expressing cells. It is typically administered in combination with granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the immune response.

Phase I/II Trials

  • Safety and Immunogenicity :
    • In early phase trials, this compound was shown to be safe and well-tolerated among breast cancer patients. Most adverse events were mild and included injection site reactions such as erythema (84.3%) and induration (55.8%) .
    • A delayed-type hypersensitivity (DTH) reaction was utilized to assess immune responses, showing significant increases in induration at vaccination sites compared to controls (average induration: 13.7 mm vs. 1.7 mm for saline control; P < 0.001) .
  • Efficacy :
    • The primary endpoint of disease recurrence was assessed in node-positive and high-risk node-negative breast cancer patients. The recurrence rate was notably lower in vaccinated patients (5.6%) compared to controls (14.2%; P = 0.04) after a median follow-up of 60 months .
    • A significant proportion of patients developed HER2-specific immunity, as evidenced by DTH reactions and cytotoxic T lymphocyte activation .

Phase III Trials

  • A randomized phase III trial (NCT01479244) aimed to evaluate the efficacy of this compound compared to placebo in preventing disease recurrence among patients with node-positive breast cancer expressing low or intermediate HER2 levels.
  • Interim analysis revealed no significant difference in disease-free survival (DFS) between the this compound group and the placebo group at a median follow-up of 16.8 months . However, imaging detected a higher rate of recurrence events in the this compound arm (54.1% vs. 29.2% for placebo; P = 0.069), leading to early trial termination due to futility .

Immune Response Evaluation

The immune response elicited by this compound was characterized by:

  • Cytotoxic T Lymphocyte Activation : Studies demonstrated that E75-stimulated cytotoxic T lymphocytes could effectively lyse HER2-expressing cancer cell lines in vitro .
  • Pre-existing Immunity : Some patients exhibited pre-existing immune responses against the E75 peptide prior to vaccination, suggesting a potential for enhanced responsiveness upon vaccination .

Case Study 1: Node-Positive Breast Cancer

A cohort of patients with node-positive breast cancer received this compound along with GM-CSF as part of their adjuvant therapy. The study highlighted a significant reduction in recurrence rates compared to historical controls, emphasizing the vaccine's potential role in improving outcomes for high-risk patients.

Case Study 2: Ductal Carcinoma In Situ (DCIS)

The ongoing VADIS study examines the effectiveness of this compound in patients with DCIS, focusing on preoperative vaccination strategies to induce an antigen-specific immune response prior to definitive surgery . Preliminary results suggest promising immune activation, although final outcomes are still pending.

Q & A

Basic Research Questions

Q. What is the immunological mechanism of Nelipepimut-S, and how does it stimulate anti-tumor responses?

this compound is a HER2-derived peptide (amino acids 369–377) that binds to HLA-A2/A3 molecules, activating CD8+ T cells to target HER2-expressing tumors. Preclinical studies show that combining it with GM-CSF enhances dendritic cell antigen presentation, promoting epitope spreading and long-term T-cell memory . Key methodologies to validate this include ELISpot assays for interferon-γ secretion and chromium-release assays to measure cytotoxic T-cell activity .

Q. How are clinical trials for this compound designed to assess efficacy in early-stage breast cancer?

Phase II/III trials (e.g., NCT01479244) typically enroll HER2-low (IHC 1+ to 2+) or triple-negative breast cancer (TNBC) patients who are disease-free post-surgery. The primary endpoint is 3-year disease-free survival (DFS), with secondary endpoints including immune response metrics (e.g., delayed-type hypersensitivity reactions) and safety profiles. Trials use randomized, placebo-controlled designs with monthly vaccinations followed by 6-month boosters .

Q. What are the safety considerations for this compound in clinical trials?

Phase I trials established a maximum tolerated dose of 1,000 µg this compound + 250 µg GM-CSF. Common adverse events include grade 1–2 flu-like symptoms and injection-site reactions. Severe toxicity (grade ≥3) occurs in <2% of patients, with no reported cardiac toxicity, making it suitable for long-term adjuvant use .

Advanced Research Questions

Q. How can researchers reconcile conflicting efficacy data between Phase II and III trials of this compound?

Phase II trials (e.g., 195-patient study) initially reported a 5.6% vs. 14.2% recurrence rate (p=0.04), but Phase III PRESENT trial interim analyses showed no DFS benefit (54.1% vs. 29.2% imaging-detected recurrences). Methodological discrepancies include stricter imaging protocols in Phase III (annual cross-sectional imaging vs. symptom-driven scans in real-world settings), potentially inflating recurrence rates . Advanced statistical approaches, such as landmark analysis and competing risk models, are recommended to adjust for surveillance bias .

Q. What methodologies are optimal for evaluating this compound in combination therapies (e.g., with trastuzumab)?

Preclinical data suggest trastuzumab enhances HER2 extracellular domain shedding, increasing E75 peptide availability for cross-presentation. In the IIb trial NCT01570036, TNBC patients receiving this compound + trastuzumab had significantly higher 3-year DFS (86.8% vs. 70.6%, p=0.08). Researchers should employ biomarker-driven designs (e.g., HER2 IHC quantification, HLA-A2/3 genotyping) and use adaptive trial platforms to identify synergistic subgroups .

Q. How can biomarkers improve patient stratification for this compound?

Retrospective analyses highlight TNBC and HLA-A2/3-positive subgroups as potential responders. Immune monitoring tools like TCR sequencing and multiplex cytokine profiling can identify predictive signatures. For example, TNBC patients in NCT02297698 showed a 37% reduction in recurrence risk with vaccination, suggesting HER2-low tumors may require higher antigen density thresholds for efficacy .

Q. Why do some trials report transient clinical benefits despite sustained immune responses?

Phase II data revealed DFS benefits at 20 months (p=0.04) that diminished by 60 months (p=0.08), likely due to waning T-cell memory. Methodological solutions include optimizing booster schedules (e.g., every 3–6 months) and incorporating checkpoint inhibitors (e.g., anti-PD-1) to prolong immunity. Preclinical models support this approach, showing enhanced CD8+ T-cell persistence with dual therapy .

Q. Data Analysis and Interpretation

Q. How should researchers address pseudoprogression concerns in this compound trials?

The PRESENT trial reported higher radiologic recurrences in the vaccine arm, but biopsies were not mandated. To mitigate this, future trials should integrate immune-related response criteria (irRC) and correlate imaging findings with circulating tumor DNA (ctDNA) levels to distinguish true progression from inflammatory pseudoprogression .

Q. What statistical methods are critical for analyzing time-to-event outcomes in vaccine trials?

Cox proportional hazards models with time-dependent covariates are essential to account for delayed immune effects. For example, in NCT01570036, landmark analysis at 24 months revealed a HR of 0.62 (95% CI: 0.39–0.98) for TNBC subgroups, underscoring the need for longitudinal immune monitoring .

Q. Future Research Directions

Q. What novel trial designs could resolve uncertainties in this compound development?

Bayesian adaptive designs (e.g., I-SPY 2 framework) allow real-time enrichment for responsive subtypes (e.g., TNBC, HLA-A2/3+). Additionally, neoadjuvant settings with pathologic complete response (pCR) as a surrogate endpoint could accelerate efficacy validation, as seen in ongoing studies combining vaccines with neoadjuvant chemotherapy .

Propiedades

Key on ui mechanism of action

NeuVax is a HER2/neu peptide-based T-cell immunotherapy aimed at preventing disease recurrence and prolonging survival in cancer patients that have tumors which express the HER2/neu oncoprotein. To date, clinical study results have demonstrated that NeuVax significantly reduces the rate of cancer recurrence while showing minimal side effects. [Apthera Press release]

Número CAS

160212-35-1

Fórmula molecular

C50H78N10O11

Peso molecular

995.2 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C50H78N10O11/c1-8-31(6)42(60-44(64)35(52)21-15-16-22-51)49(69)58-37(25-33-17-11-9-12-18-33)45(65)53-27-41(62)55-40(28-61)48(68)57-36(23-29(2)3)46(66)54-32(7)43(63)56-38(26-34-19-13-10-14-20-34)47(67)59-39(50(70)71)24-30(4)5/h9-14,17-20,29-32,35-40,42,61H,8,15-16,21-28,51-52H2,1-7H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,68)(H,58,69)(H,59,67)(H,60,64)(H,70,71)/t31-,32-,35-,36-,37-,38-,39-,40-,42-/m0/s1

Clave InChI

AHOKKYCUWBLDST-QYULHYBRSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N

SMILES canónico

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N

Apariencia

Solid powder

Key on ui other cas no.

160212-35-1

Pureza

>98% (or refer to the Certificate of Analysis)

Secuencia

KIFGSLAFL

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

E75 HER2 peptide
HER2 (369-377)
HER2 peptide (369-377)
nelipepimut-5
nelipepimut-S

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nelipepimut-S
Nelipepimut-S
Nelipepimut-S
Nelipepimut-S
Nelipepimut-S

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.